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Compound of Interest

Compound Name: 2-Formylphenyl 4-methylbenzoate

CAS No.: 102040-72-2

Cat. No.: B2474660 Get Quote

Executive Summary
This application note details the robust, stepwise synthesis of 2-Formylphenyl 4-
methylbenzoate (also known as salicylaldehyde p-toluate). This compound represents a

critical structural motif in the development of liquid crystals and serves as a kinetic probe for

esterase activity due to the proximity of the electrophilic aldehyde and the hydrolyzable ester.

The protocol utilizes a classical Schotten-Baumann nucleophilic acyl substitution, selected for

its high atom economy, scalability, and operational simplicity compared to metal-catalyzed

alternatives. This guide emphasizes moisture control and pH management to prevent the

premature oxidation of the aldehyde moiety or hydrolysis of the ester product.

Key Chemical Properties

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b2474660?utm_src=pdf-interest
https://www.benchchem.com/product/b2474660?utm_src=pdf-body
https://www.benchchem.com/product/b2474660?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2474660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

IUPAC Name (2-formylphenyl) 4-methylbenzoate

Molecular Formula C₁₅H₁₂O₃

Molecular Weight 240.26 g/mol

Melting Point 64 °C [1]

Appearance White to off-white crystalline solid

Solubility
Soluble in DCM, CHCl₃, EtOAc; Insoluble in

water

Retrosynthetic Analysis & Strategy
The synthesis is designed around the disconnection of the ester bond. The forward strategy

involves the

-acylation of Salicylaldehyde (nucleophile) with p-Toluoyl Chloride (electrophile) in the presence
of a tertiary amine base.

Reaction Scheme
The reaction proceeds via a tetrahedral intermediate, followed by the elimination of chloride.

The base (Triethylamine) serves a dual purpose: activating the phenol by deprotonation and

scavenging the HCl byproduct to drive the equilibrium forward.
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Figure 1: Mechanistic pathway for the O-acylation of salicylaldehyde.

Materials & Equipment
Reagents

Salicylaldehyde (2-hydroxybenzaldehyde): >98% purity.[1] Note: If liquid is dark/brown, distill

under vacuum prior to use to remove oxidation products.

p-Toluoyl Chloride (4-methylbenzoyl chloride): 1.1 equivalents.

Triethylamine (Et₃N): 1.2 equivalents. Dried over KOH pellets if possible.

Dichloromethane (DCM): Anhydrous (dried over molecular sieves).

Wash Solutions: 1M HCl, Saturated NaHCO₃, Brine.

Equipment
250 mL Round Bottom Flask (RBF) (oven-dried).

Magnetic stir bar & plate.

Addition funnel (pressure-equalizing preferred).

Ice-water bath.

Rotary Evaporator.

Experimental Protocol
Step 1: Reaction Setup (0 - 30 mins)

System Prep: Flame-dry or oven-dry a 250 mL RBF and flush with Nitrogen or Argon.

Moisture acts as a competitive nucleophile, hydrolyzing the acid chloride to p-toluic acid.

Solvation: Add Salicylaldehyde (1.22 g, 10.0 mmol) and anhydrous DCM (50 mL) to the

flask.
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Base Addition: Add Triethylamine (1.67 mL, 12.0 mmol) via syringe. The solution may turn

slightly yellow due to phenoxide formation.

Cooling: Submerge the flask in an ice-water bath (

) and stir for 10 minutes. Cooling controls the exothermicity of the subsequent addition.

Step 2: Acylation (30 mins - 3 hours)
Electrophile Addition: Dissolve p-Toluoyl chloride (1.70 g, 11.0 mmol) in 10 mL of DCM. Add

this solution dropwise to the reaction mixture over 15–20 minutes.

Observation: A white precipitate (Et₃N·HCl) will begin to form, indicating the reaction is

progressing.

Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–3 hours.

Monitoring: Check reaction progress via TLC (20% EtOAc in Hexanes).

Target Rf: ~0.5–0.6 (Product).

Salicylaldehyde Rf: ~0.7–0.8 (Distinct aldehyde spot usually moves higher or streaks;

stain with DNP to confirm consumption).

Step 3: Workup & Isolation
Quench: Add 20 mL of water to the reaction mixture to hydrolyze excess acid chloride.

Phase Separation: Transfer to a separatory funnel.

Wash Sequence:

Wash 1 (Acidic): Wash organic layer with 1M HCl (2 x 30 mL). Purpose: Removes

unreacted amine base and solubilizes the amine salt.

Wash 2 (Basic): Wash organic layer with Sat. NaHCO₃ (2 x 30 mL). Purpose: Removes

any p-toluic acid generated by hydrolysis.

Wash 3 (Neutral): Wash with Brine (1 x 30 mL).
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Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ for 15 minutes. Filter off the

solids.[2]

Concentration: Evaporate the solvent under reduced pressure (Rotovap) to yield a crude off-

white solid.

Step 4: Purification
Recrystallization: The crude solid is typically pure enough for many applications, but for

analytical grade:

Dissolve the solid in a minimum amount of hot Ethanol or a Hexane/Ethyl Acetate mixture.

Allow to cool slowly to RT, then to

.

Filtration: Collect crystals via vacuum filtration and wash with cold hexanes.

Drying: Dry under high vacuum to remove trace solvents.

Process Workflow Diagram
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Extraction Sequence
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Figure 2: Operational workflow for the isolation of 2-Formylphenyl 4-methylbenzoate.
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Validation & Characterization (Self-Validating
System)
To ensure the protocol was successful, compare your isolated product against these

established metrics [1].

Physical Data[2][8][9]
State: White solid.

Melting Point: 64 °C (Sharp melting range indicates high purity).

Spectroscopic Data
Technique Diagnostic Signal Structural Assignment

¹H NMR (500 MHz, CDCl₃) δ 10.15 (s, 1H)
Aldehyde proton (Key

identifier)

δ 8.23 (d, 2H)
Aromatic protons (Ortho to

ester)

δ 2.47 (s, 3H) Methyl group (Toluene ring)

¹³C NMR (125 MHz, CDCl₃) δ 188.0 Aldehyde Carbonyl (C=O)

δ 166.0 Ester Carbonyl (C=O)

δ 21.8 Methyl Carbon

IR (Neat/CHCl₃) 1742 cm⁻¹ Ester C=O stretch

1695 cm⁻¹ Aldehyde C=O stretch

Quality Control Check:

Aldehyde Integrity: If the peak at δ 10.15 is missing or shifted upfield to ~12 ppm, oxidation

to the carboxylic acid has occurred.

Ester Hydrolysis: If a broad singlet appears at ~5.0–6.0 ppm (phenol OH), the esterification

was incomplete or hydrolyzed during workup.
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Troubleshooting & Optimization
Low Yield:

Cause: Moisture in the solvent hydrolyzed the p-toluoyl chloride.

Fix: Increase acid chloride to 1.2 eq and ensure DCM is distilled over CaH₂ or dried with

sieves.

Emulsions during Workup:

Cause: Density of DCM is close to water when heavily laden with salts.

Fix: Add a small amount of Brine to increase the density of the aqueous layer, or add more

DCM to increase organic phase volume.

Side Reaction (Aldol):

Cause: High temperature or excess strong base can cause the salicylaldehyde to self-

condense.

Fix: Keep the reaction strictly at

during base addition and do not substitute Et₃N with stronger bases like NaOH or KOH.
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Source:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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